QC-01-175 - 2267290-96-8

QC-01-175

Catalog Number: EVT-281173
CAS Number: 2267290-96-8
Molecular Formula: C33H34N6O7
Molecular Weight: 626.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
QC-01-175 targets ZFP91, ZN653, ZN827 also degraded at 4 h, 1 µM in patient iPSC derived FTD neurons harboring MAPT A152T mutation.
Synthesis Analysis

The synthesis of QC-01-175 involves multiple steps that focus on creating a molecule capable of engaging both tau and Cereblon, a substrate receptor for the E3 ubiquitin ligase complex CRL4. The compound is based on a core scaffold derived from a previously known tau-binding probe, which was modified to improve its binding affinity and specificity for pathological tau forms.

Key technical details include:

  • Core Structure: The compound retains a 5H-pyrido[4,3-b]indole scaffold, which is essential for its interaction with tau.
  • Linker Modification: A polyethylene glycol linker replaces the fluoro-pyridine ring found in earlier probes, enhancing solubility and bioavailability.
  • CRBN Binding: The modification of the glutarimide moiety in pomalidomide allows for effective binding to Cereblon, crucial for triggering the ubiquitination process .
Molecular Structure Analysis

The molecular structure of QC-01-175 is characterized by its specific arrangement of atoms that facilitate its dual binding capabilities. The structure can be summarized as follows:

  • Molecular Formula: C₁₄H₁₅N₃O₂
  • Molecular Weight: Approximately 257.29 g/mol
  • Structural Features:
    • A pyridoindole core that provides structural stability and binding affinity.
    • A flexible linker that aids in conformational adaptability when engaging target proteins.
    • Functional groups optimized for interaction with both tau and Cereblon.

The precise three-dimensional conformation of QC-01-175 is critical for its function, as it must align correctly with both target proteins to facilitate effective degradation .

Chemical Reactions Analysis

QC-01-175 undergoes specific chemical reactions upon administration to cells:

  1. Binding Reaction: The initial step involves the binding of QC-01-175 to pathological forms of tau protein.
  2. Recruitment Reaction: Once bound, the compound recruits Cereblon, leading to the formation of a ternary complex (tau-QC-01-175-Cereblon).
  3. Ubiquitination Reaction: The E3 ligase activity associated with Cereblon facilitates the ubiquitination of tau, marking it for degradation by the proteasome.

These reactions are critical in ensuring that only misfolded or excess tau proteins are targeted while sparing normal tau functions .

Mechanism of Action

The mechanism by which QC-01-175 operates involves several key processes:

  1. Target Engagement: QC-01-175 selectively binds to pathological tau proteins, particularly those associated with frontotemporal dementia.
  2. E3 Ligase Recruitment: The compound simultaneously binds to Cereblon, effectively bringing it into proximity with the tau protein.
  3. Ubiquitin Tagging: This proximity facilitates the ubiquitination of tau by Cereblon, signaling it for degradation via the proteasome pathway.
  4. Degradation: The tagged tau proteins are then recognized by the proteasome and degraded, reducing toxic tau accumulation within neurons.

This mechanism highlights QC-01-175's potential as a therapeutic agent that not only reduces aberrant tau levels but also rescues neuronal health by alleviating stress vulnerabilities associated with tauopathies .

Physical and Chemical Properties Analysis

QC-01-175 possesses several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to modifications in its linker structure allows for better bioavailability in cellular environments.
  • Stability: The compound exhibits good stability under physiological conditions, which is essential for maintaining its efficacy during therapeutic applications.
  • Binding Affinity: Binding assays indicate that QC-01-175 has a comparable affinity to known tau binders while demonstrating selectivity towards pathological forms of tau over normal variants .

These properties are crucial for ensuring that QC-01-175 can effectively penetrate cellular membranes and engage its targets within the complex environment of neuronal cells.

Applications

The primary application of QC-01-175 lies in its potential as a therapeutic agent for treating neurodegenerative diseases characterized by tau pathology, particularly frontotemporal dementia. Its development represents a significant advancement in targeted protein degradation strategies aimed at selectively eliminating toxic protein aggregates without affecting normal cellular functions.

Future scientific uses may include:

  1. Clinical Trials: Testing QC-01-175 in clinical settings to evaluate its safety and efficacy in humans suffering from frontotemporal dementia and other tauopathies.
  2. Research Tool: Utilizing QC-01-175 as a research tool to study tau biology and pathology in various cellular models.
  3. Drug Development: Further optimization efforts could lead to new derivatives or related compounds targeting other misfolded proteins implicated in neurodegeneration .

Properties

CAS Number

2267290-96-8

Product Name

QC-01-175

IUPAC Name

N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide

Molecular Formula

C33H34N6O7

Molecular Weight

626.67

InChI

InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42)

InChI Key

NWTCZTAQSRLSCP-UHFFFAOYSA-N

SMILES

O=C(NCCOCCOCCNC1=CC=CC2=C1C(N(C2=O)C3CCC(NC3=O)=O)=O)CCC4=CC5=C(C6=C(C=CN=C6)N5)C=C4

Solubility

Soluble in DMSO

Synonyms

QC-01-175; QC01175; QC 01 175;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.